Praeroside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Praeroside can be synthesized through the extraction from the roots of Peucedanum praeruptorum and Heracleum dissectum . The extraction process involves using solvents like water or ethanol to isolate the compound from the plant material. The isolated compound is then purified through various chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Peucedanum praeruptorum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as column chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Praeroside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound .
Scientific Research Applications
Praeroside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of coumarin glycosides and their chemical properties.
Biology: Investigated for its anti-inflammatory properties and potential effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions and other diseases.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical products
Mechanism of Action
The mechanism of action of Praeroside involves its interaction with molecular targets and pathways related to inflammation. It has been shown to inhibit the production of nitric oxide (NO) in RAW264.7 cells, indicating its potential anti-inflammatory effects . The compound may also interact with other signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Praeroside is similar to other coumarin glycosides such as:
- Apiosylskimmin
- Hymexelsin
- Umbelliferone
- Scopoletin
- Isofraxidin
- 8-Carboxy-7-hydroxy coumarin
Uniqueness
What sets this compound apart from these similar compounds is its specific anti-inflammatory activity and its unique molecular structure. While other coumarin glycosides also exhibit various biological activities, this compound’s distinct structure and specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H22O8 |
---|---|
Molecular Weight |
342.34 g/mol |
IUPAC Name |
1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
InChI |
InChI=1S/C16H22O8/c1-3-9(18)8-4-5-10(11(6-8)22-2)23-16-15(21)14(20)13(19)12(7-17)24-16/h4-6,12-17,19-21H,3,7H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
ZLJVCXLTFBUWGK-IBEHDNSVSA-N |
Isomeric SMILES |
CCC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Origin of Product |
United States |
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